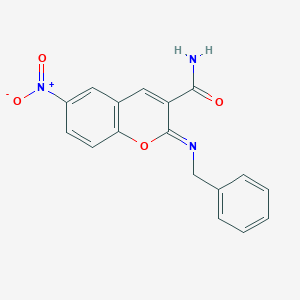
(2Z)-2-(benzylimino)-6-nitro-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-(benzylimino)-6-nitro-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(benzylimino)-6-nitro-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-3-nitrobenzaldehyde with benzylamine under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized using a suitable catalyst to yield the desired chromene derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents .
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-2-(benzylimino)-6-nitro-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The benzylimino group can be reduced to a benzylamine using sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, ethanol.
Substitution: Sodium methoxide, methanol.
Major Products Formed
Oxidation: 2-(benzylamino)-6-nitro-2H-chromene-3-carboxamide.
Reduction: 2-(benzylamino)-6-amino-2H-chromene-3-carboxamide.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2Z)-2-(benzylimino)-6-nitro-2H-chromene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific optical properties.
Mecanismo De Acción
The mechanism of action of (2Z)-2-(benzylimino)-6-nitro-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(benzylamino)-6-nitro-2H-chromene-3-carboxamide
- 2-(benzylimino)-6-amino-2H-chromene-3-carboxamide
- 2-(benzylamino)-6-chloro-2H-chromene-3-carboxamide
Highlighting Uniqueness
(2Z)-2-(benzylimino)-6-nitro-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzylimino and nitro groups allows for a wide range of chemical modifications, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C17H13N3O4 |
|---|---|
Peso molecular |
323.3g/mol |
Nombre IUPAC |
2-benzylimino-6-nitrochromene-3-carboxamide |
InChI |
InChI=1S/C17H13N3O4/c18-16(21)14-9-12-8-13(20(22)23)6-7-15(12)24-17(14)19-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,18,21) |
Clave InChI |
RUOPBMRBMAEHKT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN=C2C(=CC3=C(O2)C=CC(=C3)[N+](=O)[O-])C(=O)N |
SMILES canónico |
C1=CC=C(C=C1)CN=C2C(=CC3=C(O2)C=CC(=C3)[N+](=O)[O-])C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















